molecular formula C19H18N2O4 B2452375 N-(2,5-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852372-03-3

N-(2,5-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2452375
CAS RN: 852372-03-3
M. Wt: 338.363
InChI Key: IOBHJAXLMFIBMB-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as DOI, is a psychoactive compound that belongs to the family of phenethylamines. It was first synthesized in the 1970s and has been extensively studied for its potential therapeutic applications in the field of neuroscience.

Scientific Research Applications

Cannabinoid Receptor Type 2 Ligands

  • The compound has been studied for its potential as a cannabinoid receptor type 2 ligand. A synthesized series, including similar indol-3-yl-oxoacetamides, demonstrated significant selectivity and potency, suggesting potential applications in this area (Moldovan et al., 2017).

Antioxidant Properties

  • Research on similar acetamide derivatives highlights their antioxidant capabilities. These compounds exhibit considerable antioxidant activity, with specific derivatives showing remarkable effectiveness at low concentrations (Gopi & Dhanaraju, 2020).

Cholinesterase and Monoamine Oxidase Inhibition

  • Indole derivatives structurally related to N-(2,5-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide have been identified as dual inhibitors of cholinesterase and monoamine oxidase, suggesting potential therapeutic applications for neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Anti-Plasmodial Properties

  • Similar N-substituted indol-3-yl-acetamides have been synthesized and evaluated for their in vitro antiplasmodial properties, revealing potential in treating malaria (Mphahlele et al., 2017).

Antidepressant and Sedative Drug Leads

  • Marine-inspired indol-3-yl-acetamide derivatives have been shown to possess significant antidepressant-like action and sedative activity, indicating potential in mental health therapies (Ibrahim et al., 2017).

Inhibition of Tubulin Polymerization

  • Certain acetamide derivatives containing indol-3-yl groups exhibit effective activities against cancer cell lines by inhibiting tubulin polymerization, suggesting anticancer applications (Ren et al., 2023).

Anticancer Activity

  • Various N-substituted indol-3-yl-acetamide derivatives demonstrate potent anti-proliferative activity against different human cancer cell lines, indicating potential for development as cancer therapeutics (Hu et al., 2016).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-11-17(13-6-4-5-7-14(13)20-11)18(22)19(23)21-15-10-12(24-2)8-9-16(15)25-3/h4-10,20H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBHJAXLMFIBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

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